molecular formula C19H19N5O4S2 B2567159 N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 946290-15-9

N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2567159
CAS RN: 946290-15-9
M. Wt: 445.51
InChI Key: ROFGKUHLAPWIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O4S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of derivatives structurally related to N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown significant antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and found to exhibit broad-spectrum antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas, highlighting their potential as novel antimicrobial agents (Maier et al., 1986). Further research into thiadiazole derivatives has demonstrated their utility in addressing microbial resistance, a growing concern in the medical field.

Anticancer Applications

The structural motif of thiadiazole, as found in N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, has been explored for anticancer applications. Thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. While none of the studied derivatives outperformed doxorubicin, a standard reference drug, certain derivatives with specific substituents showed promising cytotoxic activity, highlighting the potential for further optimization in cancer therapy (Mohammadi-Farani et al., 2014).

Insights from Molecular Modeling

Molecular modeling studies of thiadiazole derivatives, similar in structure to N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, have shed light on their interaction mechanisms with biological targets. For instance, derivatives have been found to exhibit high affinity and selectivity for human adenosine A3 receptors, with specific substitutions leading to significant increases in binding affinity. This suggests the potential of thiadiazole derivatives in developing selective receptor antagonists with therapeutic applications (Jung et al., 2004).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-14-7-3-12(4-8-14)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-13-5-9-15(28-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGKUHLAPWIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.